Veranisatin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

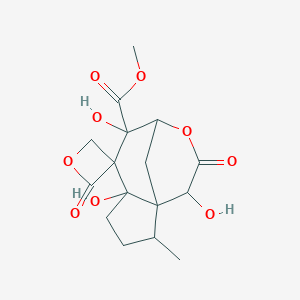

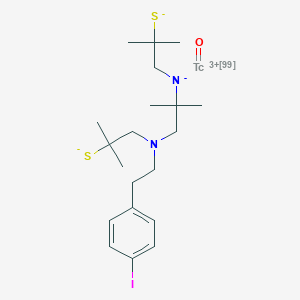

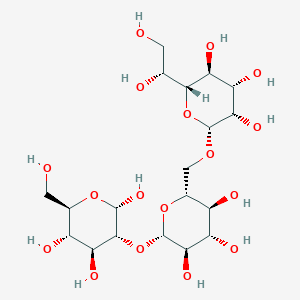

Veranisatin B is a compound with the molecular formula C16H20O9 . It belongs to the class of organic compounds known as terpene lactones, which are prenol lipids containing a lactone ring .

Molecular Structure Analysis

The Veranisatin B molecule contains a total of 48 bonds. There are 28 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 four-membered ring, 1 five-membered ring, 2 six-membered rings, 1 eight-membered ring, 1 nine-membered ring, 1 eleven-membered ring, 3 esters (aliphatic), 3 hydroxyl groups, 1 secondary alcohol, and 2 tertiary alcohols .Physical And Chemical Properties Analysis

Veranisatin B has a molecular weight of 356.32 g/mol. It has a predicted density of 1.60±0.1 g/cm3 and a predicted boiling point of 603.0±55.0 °C .Scientific Research Applications

Neurotropic Properties

Veranisatin B, a sesquiterpenoid isolated from star anise (Illicium verum Hook. fil.), displays neurotropic properties. While showing convulsion and lethal toxicity in mice at higher doses, at lower doses it induces hypothermia. Veranisatin B, along with other related compounds, has been found to decrease locomotion enhanced by methamphetamine and demonstrate analgesic effects on certain pain models in mice (Nakamura, Okuyama, & Yamazaki, 1996).

Pharmacological Interactions

Investigations into other compounds structurally similar to Veranisatin B, such as bufadienolides and indole alkaloids in Venenum Bufonis, show that they exhibit a range of pharmacological effects, including anti-tumor, antinociceptive, anti-inflammatory, anesthetic, and antimicrobial activities. These studies suggest potential avenues for exploring Veranisatin B's interactions with various pharmacological pathways (Wei et al., 2019).

Cellular Transport Mechanisms

Research on compounds with similar molecular interactions as Veranisatin B, such as imatinib, reveals the significance of active cellular transport mechanisms in determining drug efficacy and resistance. This research might provide insights into Veranisatin B's cellular transport dynamics, impacting its pharmacological profile (Thomas, Wang, Clark, & Pirmohamed, 2004).

Receptor Interaction Studies

Seco-prezizaane terpenoids, structurally related to Veranisatin B, have shown varying degrees of inhibition of gamma-aminobutyric acid (GABA) receptors in different species. Veranisatin B's structural relatives interact with these receptors, indicating possible similar interactions by Veranisatin B, which could be relevant in neurological research and drug development (Kuriyama, Schmidt, Okuyama, & Ozoe, 2002).

Future Directions

properties

CAS RN |

153445-93-3 |

|---|---|

Product Name |

Veranisatin B |

Molecular Formula |

C16H20O9 |

Molecular Weight |

356.32 g/mol |

IUPAC Name |

methyl 5,7,11-trihydroxy-2-methyl-2',10-dioxospiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-7-carboxylate |

InChI |

InChI=1S/C16H20O9/c1-7-3-4-15(21)13(7)5-8(25-10(18)9(13)17)16(22,12(20)23-2)14(15)6-24-11(14)19/h7-9,17,21-22H,3-6H2,1-2H3 |

InChI Key |

BPDHZCGFGOWILW-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |

Canonical SMILES |

CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |

melting_point |

212-213°C |

Other CAS RN |

153445-93-3 |

physical_description |

Solid |

synonyms |

veranisatin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)